molecular formula C11H16O B047574 3-(1-Ethylpropyl)phenol CAS No. 97218-43-4

3-(1-Ethylpropyl)phenol

Cat. No. B047574
CAS RN: 97218-43-4
M. Wt: 164.24 g/mol
InChI Key: AOVAMQQHKATWAG-UHFFFAOYSA-N
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Description

“3-(1-Ethylpropyl)phenol” is a biochemical compound with the molecular formula C11H16O and a molecular weight of 164.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “3-(1-Ethylpropyl)phenol” consists of an aromatic ring with a hydroxyl group (-OH) and an ethylpropyl group attached . The exact structure and properties can be further analyzed using techniques such as infrared spectroscopy and NMR spectroscopy .


Chemical Reactions Analysis

Phenols, including “3-(1-Ethylpropyl)phenol”, are very reactive towards electrophilic aromatic substitution . They can undergo reactions such as oxidation to form quinones, reduction to form hydroquinones, and various other reactions depending on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

Phenols, including “3-(1-Ethylpropyl)phenol”, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are also moderately soluble in water due to their ability to form hydrogen bonds .

Scientific Research Applications

  • Environmental Monitoring : A lab-on-a-chip device using biodegradable nanostructured microparticles has been developed for detecting and removing phenolic wastes. This technology offers a low-cost, disposable solution for environmental monitoring (Mayorga-Martinez et al., 2014).

  • Chemical Synthesis : CeO2–MgO catalysts have been shown to effectively catalyze ortho-selective alkylation of phenol with 1-propanol, producing compounds like 3-pentanone (Sato et al., 1999). Also, GaCl(3)-catalyzed ortho-ethynylation of phenols provides high yields of ortho-ethynylated products for various substituted phenols (Kobayashi et al., 2002).

  • Materials Science : Poly(3-PHEP) shows high stability against thermo-oxidative decomposition, making it suitable for various applications in materials science (Demir, 2013).

  • Healthcare and Disinfection : Phenolics, including compounds like 3-(1-Ethylpropyl)phenol, have been found effective in inactivating viruses such as HTLV-III/LAV, which is significant for healthcare and disinfection applications (Martin-Martin et al., 1985).

  • Antioxidant Properties : Phenolic compounds have been identified in various natural sources and are noted for their strong antioxidative properties. For instance, almond skins contain phenolic compounds with these properties (Sang et al., 2002).

Safety And Hazards

Phenols, including “3-(1-Ethylpropyl)phenol”, can cause severe skin burns and eye damage . They may cause respiratory irritation and are suspected of causing genetic defects . They may also cause damage to organs through prolonged or repeated exposure . Phenols are toxic and their vapors are corrosive to the skin, eyes, and respiratory tract .

properties

IUPAC Name

3-pentan-3-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-9(4-2)10-6-5-7-11(12)8-10/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVAMQQHKATWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Ethylpropyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Steele, C Villalonga-Barber, M Micha-Screttas… - Tetrahedron letters, 2006 - Elsevier
Addition of ethylene to the carbanions formed by the metallation of the lithium salts of di- and trimethylphenols by the strongly basic system, n-BuLi-LiK(OCH 2 CH 2 NMe 2 ) 2 provides …
Number of citations: 2 www.sciencedirect.com
A CIPAC - Drugs - academic.oup.com
387 Entries are located by section number. First action methods are designated by an asterisk: 5.B01*, which shows that the meth Page 1 CHANGES IN METHODS: J. ASSOC. OFF. …
Number of citations: 0 academic.oup.com

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